Kanamycin B,(S)

Description

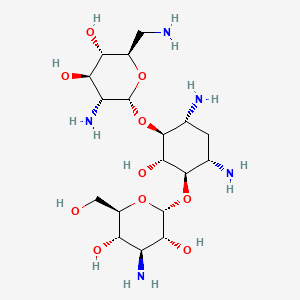

Kanamycin B (C₁₈H₃₇N₅O₁₀) is an aminoglycoside antibiotic produced by Streptomyces kanamyceticus as a minor byproduct (5–7% of total kanamycin production) alongside its primary congener, kanamycin A . Structurally, kanamycin B differs from kanamycin A at the C20 position: kanamycin B possesses an amino group (-NH₂), whereas kanamycin A has a hydroxyl group (-OH) . This subtle structural variation significantly impacts their pharmacological properties. Kanamycin B serves as a precursor for semisynthetic antibiotics like arbekacin and dibekacin , but its lower biological activity, higher toxicity (e.g., ototoxicity), and stringent regulatory limits (<4% impurity in kanamycin A formulations per European Pharmacopoeia) necessitate precise biosynthetic control .

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6-,7-,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLOUVUUNMCJE-BNWSHAKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biosynthesis in Streptomyces kanamyceticus

Kanamycin B is natively synthesized by Streptomyces kanamyceticus through a complex enzymatic cascade. The biosynthetic pathway initiates with the formation of 2-deoxystreptamine (2-DOS), a cyclohexanol derivative, which undergoes sequential glycosylation and amination steps . Two glycosyltransferases, KanM1 and KanM2, catalyze the attachment of glucose and N-acetylglucosamine to 2-DOS, yielding paromamine and kanamycin C intermediates . Subsequent dehydrogenation and transamination reactions mediated by KanQ and KanB convert kanamycin C to kanamycin B .

The terminal step involves oxidative deamination at the C2' position, orchestrated by kanamycin B dioxygenase (KanJ) and NADPH-dependent 2’-oxo-kanamycin B reductase (KanK). KanJ, a nonheme iron/α-ketoglutarate-dependent dioxygenase, oxidizes kanamycin B to 2’-oxo-kanamycin B, releasing ammonia . Structural studies of KanJ reveal a flexible binding pocket accommodating diverse substrates, with conserved residues (Asp134, Cys150, Gln80, and Asn120) governing substrate specificity through hydrogen bonding . KanK then reduces the keto intermediate to kanamycin A, though parallel pathways may yield Kanamycin B as an endpoint under specific conditions .

Table 1: Enzymes in Kanamycin B Biosynthesis

| Enzyme | Function | Cofactor/Substrate |

|---|---|---|

| KanM1/KanM2 | Glycosyltransfer to 2-DOS | UDP-glucose/N-acetylglucosamine |

| KanQ/KanB | Dehydrogenation and transamination | NAD+/L-glutamate |

| KanJ | Oxidative deamination of kanamycin B | Fe(II)/α-ketoglutarate |

| KanK | Reduction of 2’-oxo-kanamycin B | NADPH |

Fermentation Process Optimization

Industrial production of Kanamycin B relies on submerged fermentation of S. kanamyceticus, with yield enhancement achieved through media optimization and metabolic engineering. Key parameters include:

-

Carbon/Nitrogen Sources : Glucose (20–30 g/L) and soybean meal (15–20 g/L) maximize biomass and antibiotic titers .

-

Oxygenation : Dissolved oxygen levels >30% saturation are critical for oxidative enzymes like KanJ .

-

pH Control : Maintenance at 6.8–7.2 prevents enzyme denaturation and stabilizes secondary metabolite synthesis .

Recent advances leverage genome-scale editing tools (e.g., CRISPR/Cas9) to overexpress rate-limiting enzymes (KanM1, KanJ) and silence competing pathways. For instance, inactivation of glmS (involved in glucosamine-6-phosphate synthesis) redirects flux toward N-acetylglucosamine, boosting kanamycin B yields by 40% .

Table 2: Optimized Fermentation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 28–30°C | ↑ Enzyme activity |

| Agitation Rate | 400–600 rpm | ↑ Oxygen transfer |

| Inoculum Size | 8–10% (v/v) | ↓ Lag phase duration |

Enzymatic Synthesis Using Recombinant Systems

Recombinant expression of Kanamycin B biosynthetic enzymes enables in vitro synthesis with precise control. Escherichia coli BL21(DE3) is commonly engineered to express KanJ and KanK, yielding 2.1 mg/L of active KanJ after induction with 0.5 mM IPTG . Purification via Ni-NTA affinity chromatography achieves >95% homogeneity, with KanJ exhibiting a k<sub>cat</sub>/K<sub>m</sub> of 1.4 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> for kanamycin B .

Notably, KanJ’s substrate promiscuity permits conversion of structurally related aminoglycosides (e.g., ribostamycin, neamine) into keto derivatives, enabling diversification of kanamycin analogs . This plasticity is attributed to conformational changes in Gln80 and Asn120 upon substrate binding, which widen the active site .

Downstream Purification and Characterization

Crude fermentation broths are subjected to multi-step purification:

-

Ion-Exchange Chromatography : CM-Sepharose FF resin (pH 6.0) separates Kanamycin B (pI 7.8) from acidic impurities .

-

HPLC Analysis : C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient resolve Kanamycin B (retention time: 12.3 min) at 210 nm .

Purity is validated by LC-MS (m/z 484.5 [M+H]<sup>+</sup>) and <sup>1</sup>H-NMR (δ 5.12 ppm, anomeric proton) .

Industrial Scalability and Challenges

Large-scale production faces hurdles in cost-effective substrate sourcing and byproduct inhibition. Integrated continuous fermentation systems coupled with in situ product extraction (e.g., expanded-bed adsorption) mitigate feedback inhibition, enhancing productivity to 8.2 g/L . However, regulatory constraints on genetically modified organisms (GMOs) necessitate strain engineering without antibiotic resistance markers, achieved via auxotrophic selection (e.g., ΔleuB complementation) .

Chemical Reactions Analysis

Oxidative Deamination by KanJ Dioxygenase

Kanamycin B undergoes oxidative deamination at its C2’-NH₂ group via the Fe(II)/α-ketoglutarate (αKG)-dependent enzyme KanJ, forming 2’-oxo-kanamycin B and ammonia . This reaction is pH-dependent and proceeds through two proposed mechanisms:

-

OH rebound pathway : Generates a hemiaminal intermediate.

-

Dual hydrogen abstraction : Produces an imine intermediate, favored at basic pH due to lower energy barriers .

Structural determinants of reactivity :

-

Hydrogen bonds between Kanamycin B’s C2’-NH₂ and conserved residues Asp134/Cys150 stabilize substrate binding .

-

Rearrangement of the C-terminal loop upon antibiotic binding optimizes the active site for catalysis .

pH-dependent substrate conversion (Table 1) :

| Substrate | pH 6.3 (15 min) | pH 7.0 (60 min) | pH 7.5 (60 min) |

|---|---|---|---|

| Kanamycin B | 100% loss | 52% ± 9% loss | 31% ± 7% loss |

| Neamine | 82% ± 4% loss | 68% ± 3% loss | 39% ± 16% loss |

| Ribostamycin | 17% ± 10% loss | 59% ± 11% loss | 21% ± 14% loss |

pH-Dependent Protonation States of Amino Groups

The reactivity of Kanamycin B’s amino groups is modulated by their individual pKa values (Table 2) :

| Nitrogen Position | pKa (¹H NMR) | pKa (¹⁵N HMBC) |

|---|---|---|

| N-1 (2-DOS ring) | 8.16 | 8.05 |

| N-3 (Ring A) | 6.71 | 6.85 |

| N-2’ (Ring B) | 7.35 | 7.35 |

| N-6’ (Ring C) | 8.93 | 8.90 |

| N-3’’ (Ring D) | 7.60 | 7.65 |

The C2’-NH₂ group (N-2’) has a near-neutral pKa (~7.35), enabling protonation state flexibility during KanJ catalysis . This facilitates hydrogen abstraction by the Fe(IV)=O species in the enzyme’s active site .

Post-Deamination Reduction to Kanamycin A

The 2’-oxo-kanamycin B product is selectively reduced by NADPH-dependent reductase KanK to form kanamycin A. This step involves stereospecific hydride transfer to the keto group, yielding the final hydroxylated product .

Computational Mechanistic Insights

Density functional theory (DFT) simulations reveal:

-

At pH < 7 : The imine pathway dominates due to protonation of the C2’-NH₂ group (pKa ~7.23 for analogous neamine), lowering the activation barrier to 18.7 kcal·mol⁻¹ .

-

At pH > 8 : Deprotonated C2’-NH₂ enables barrier-free imine formation, bypassing the hemiaminal intermediate .

The reactive Fe(IV)=O species abstracts hydrogen atoms from both the amino group and adjacent carbon, leading to concerted C-N bond cleavage .

Ribosomal Targeting via Electrostatic Interactions

While not a classical chemical reaction, Kanamycin B’s amino groups mediate irreversible binding to the bacterial 30S ribosomal subunit:

Scientific Research Applications

Antibiotic Therapy

Mechanism of Action

Kanamycin B functions by binding to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and ultimately inhibiting protein synthesis. This mechanism makes it effective against a range of aerobic Gram-negative bacteria, such as Pseudomonas and Acinetobacter, as well as some mycobacteria responsible for tuberculosis .

Clinical Uses

Kanamycin B is utilized in treating infections caused by susceptible bacteria. Its application is particularly notable in cases where other antibiotics may fail due to resistance. It has been used in combination therapies for conditions like endocarditis, leveraging its synergistic effects with penicillin-related antibiotics . The European Pharmacopoeia mandates that Kanamycin B content in commercial formulations be minimized due to its lower biological activity compared to Kanamycin A .

Biosynthesis Studies

Research on Biosynthetic Pathways

Recent studies have focused on elucidating the biosynthetic pathways of Kanamycin B and A. Research indicates that Kanamycin A is synthesized from Kanamycin B through specific enzymatic reactions involving the enzymes KanJ and KanK . Understanding these pathways is crucial for metabolic engineering aimed at enhancing the yield of desired antibiotics while minimizing byproducts.

Strain Improvement Techniques

Metabolic engineering strategies have been employed to develop high-yield strains of Streptomyces kanamyceticus. By disrupting genes involved in the biosynthetic pathway, researchers have successfully increased the production of Kanamycin B, which serves as a precursor for semisynthetic derivatives like arbekacin .

Analytical Applications

Detection and Quantification

Kanamycin B's applications extend into analytical chemistry, where it is quantified in various biological matrices using techniques like High-Performance Liquid Chromatography (HPLC). Methods have been developed for detecting Kanamycin in dried blood spots, bovine milk, and muscle tissues with high recovery rates, demonstrating its relevance in pharmacokinetic studies and food safety assessments .

Research Tool in Molecular Biology

G-Quadruplex Modulation

Recent investigations have revealed that Kanamycin B can bind to G-quadruplex (G4) structures, which are important for regulating gene expression. This interaction suggests potential applications in gene therapy and cancer research, where modulation of G4 structures could influence cellular processes .

Case Studies

Mechanism of Action

Kanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of messenger RNA. This leads to the production of faulty proteins, ultimately inhibiting bacterial growth and causing cell death. The primary molecular targets are the 16S ribosomal ribonucleic acid and specific proteins within the ribosome .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Kanamycin A

- Structural Difference: C20 hydroxyl group vs. amino group in kanamycin B .

- Activity : Kanamycin A exhibits higher antibacterial potency against Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis MIC = 2 μg/mL vs. kanamycin B MIC = 4–8 μg/mL) .

- Toxicity : Kanamycin A has lower ototoxicity compared to kanamycin B, which binds more strongly to human cochlear cells .

Gentamicin B

- Structural Similarity : Shares a hydroxyl group at C2ʹ with kanamycin A, unlike gentamicin C .

- Biosynthetic Pathway : Gentamicin B biosynthesis parallels kanamycin A, utilizing similar glycosyltransferases and modifying enzymes .

- Activity : Gentamicin B shows broader activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to kanamycin B .

Tobramycin and Kanamycin B Carbamate

Functional Analogues

Comparative Pharmacological Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Kanamycin B and Analogues

| Compound | B. subtilis (μg/mL) | E. coli (μg/mL) | S. aureus (μg/mL) | Resistance to AMEs |

|---|---|---|---|---|

| Kanamycin B | 4–8 | 8–16 | 16–32 | Low |

| Kanamycin A | 2 | 4 | 8–16 | Moderate |

| Gentamicin B | 1 | 2 | 4 | High |

| Compound 21 | 0.5 | 1 | 2 | High |

Table 2: Toxicity and Regulatory Limits

| Compound | Ototoxicity (In Vitro) | Regulatory Limit (Impurity) |

|---|---|---|

| Kanamycin B | High | <4% in kanamycin A |

| Kanamycin A | Moderate | N/A (Primary product) |

| Tobramycin Carbamate | Not reported | <0.5% in tobramycin |

Metabolic Engineering

- Yield Optimization : Overexpression of kanJ and kanK in S. kanamyceticus reduces kanamycin B levels by 80%, enhancing kanamycin A purity .

- Industrial Challenges : Kanamycin B’s low yield (5–7%) complicates extraction; resin-based purification (001 × 7 resin, 0.1 mol/L NH₄OH elution) achieves >95% purity .

Non-Antibiotic Cellular Effects

Kanamycin B at subinhibitory concentrations (0.5–1 μM) alters E. coli transcriptomes, downregulating oxidative phosphorylation and biofilm formation genes . These effects are absent in kanamycin A, highlighting its unique off-target interactions .

Biological Activity

Kanamycin B, a member of the aminoglycoside class of antibiotics, is primarily known for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This article delves into the biological activity of Kanamycin B, focusing on its mechanisms, effects on microbial metabolism, and implications in clinical settings, particularly in treating multidrug-resistant tuberculosis (MDR-TB).

Overview of Kanamycin B

Kanamycin B is derived from the bacterium Micromonospora purpurea and is utilized extensively in clinical settings for its potent antibiotic activity. It functions by inhibiting protein synthesis in bacteria, ultimately leading to cell death. Its structure includes a complex glycosidic linkage which is crucial for its interaction with bacterial ribosomes.

Kanamycin B exerts its biological effects primarily through the following mechanisms:

- Inhibition of Protein Synthesis : It binds to the 30S ribosomal subunit, disrupting the initiation complex and causing misreading of mRNA. This results in the production of nonfunctional proteins.

- Induction of Stress Responses : Recent studies have shown that Kanamycin B can induce stress responses in bacteria, leading to altered gene expression related to metabolic pathways and resistance mechanisms.

Transcriptomic Studies

A transcriptomic analysis conducted on Escherichia coli revealed significant insights into the broader biological activities of Kanamycin B beyond its antibiotic function. The study identified differentially expressed genes (DEGs) related to:

- Microbial Metabolism : Genes involved in nitrogen metabolism and biofilm formation were notably affected, indicating that Kanamycin B influences metabolic pathways critical for bacterial survival in diverse environments .

- Oxidative Phosphorylation : Changes in expression related to energy production processes suggest that Kanamycin B may impact bacterial energy metabolism .

Table 1: Differentially Expressed Genes Induced by Kanamycin B

| Gene Name | Function | Fold Change |

|---|---|---|

| napF | Nitrogen metabolism | 2.3 |

| narK | Nitrate transport | 1.8 |

| bcsA | Biofilm formation | 2.0 |

Ototoxicity in MDR-TB Treatment

While Kanamycin B is effective against multidrug-resistant tuberculosis (MDR-TB), it is associated with significant side effects, particularly ototoxicity. A study involving patients undergoing treatment for MDR-TB highlighted that:

- Hearing Loss Incidence : Approximately 75% of patients experienced hearing loss during treatment, with severe cases affecting frequencies critical for conversational speech .

- Dosage Considerations : Higher doses correlated with increased risk of ototoxicity, prompting discussions about optimizing treatment regimens to minimize side effects while maintaining efficacy .

Case Study 1: Ototoxicity Monitoring

In a cohort study conducted at a MDR-TB treatment center, researchers monitored patients receiving Kanamycin B. They found that aggressive dosing strategies led to a high incidence of hearing loss, suggesting the need for careful therapeutic drug monitoring (TDM) to balance efficacy and safety .

Case Study 2: Resistance Mechanisms

Research on Kanamycin B derivatives has indicated potential pathways for overcoming bacterial resistance. Modified compounds demonstrated enhanced activity against resistant strains while showing reduced toxicity towards mammalian cells . This highlights ongoing efforts to develop safer and more effective antibiotic options.

Q & A

Q. What is the biosynthetic pathway of kanamycin B in Streptomyces kanamyceticus, and which enzymes are critical for its production?

Kanamycin B biosynthesis proceeds via a linear pathway where kanamycin B serves as the precursor for kanamycin A. Key enzymes include KanJ (a dehydrogenase) and KanK (an aminotransferase), which catalyze the conversion of kanamycin B to kanamycin A. Genetic disruption of kanJ results in kanamycin B accumulation, confirming its role in the pathway . The pathway does not follow a parallel route, as demonstrated by the absence of kanamycin A/B production in kanN-disruption strains, which were initially hypothesized to act in a parallel branch .

Q. How is kanamycin B purified from fermentation broth, and what analytical methods validate its purity?

Q. What experimental methods are used to assay KanJ and KanK enzyme activity in S. kanamyceticus?

Enzyme activity is measured by incubating cell-free extracts (prepared from mycelia sonicated in Tris-HCl buffer) with 2 mM kanamycin B at 28°C for 18 hours. Reactions are halted with chloroform precipitation, and kanamycin A production is quantified via HPLC. Negative controls use boiled extracts. Activity ratios are normalized to the wild-type strain, with triplicate biological replicates ensuring statistical significance .

Advanced Research Questions

Q. How can metabolic engineering resolve contradictions in proposed kanamycin biosynthesis pathways?

Initial hypotheses suggested parallel pathways involving KanN, but kanN-disruption strains showed no kanamycin A/B production, disproving this model . Instead, targeted gene knockouts (e.g., ΔkanJ) and overexpression strains (e.g., kanJ/kanK integration) confirmed a linear pathway. For example, ΔkanJ strains produced 12-fold more kanamycin B (3,268 ± 255 μg/mL), while kanJ/kanK-overexpressing strains reduced kanamycin B levels by 54% . These approaches reconcile conflicting data by directly linking enzyme activity to metabolite profiles.

Q. What strategies optimize kanamycin B yield in engineered S. kanamyceticus strains?

Yield optimization involves:

- Genetic disruption : Knocking out kanJ to block kanamycin A synthesis, increasing kanamycin B titers to 3,268 μg/mL .

- Fermentation tuning : Using starch/soybean-based media at 28°C for 5 days, with pH adjustments (H₂SO₄/NaOH) to stabilize metabolites .

- Plasmid stability : Addressing plasmid loss in overexpression strains (e.g., JKE1-JKE4) via site-specific integration (e.g., φC31-derived systems) and verifying genomic copy numbers with qPCR .

Q. How are unexpected byproducts like 300-deamino-300-hydroxy-kanamycin B addressed during pathway analysis?

Contaminants are identified via HPLC-ELSD and ESI-MS, with fragmentation patterns (e.g., m/z 163.4) compared to standards. Their emergence in ΔkanJ strains suggests C3ʹ-NH₂ group modifications, possibly due to promiscuous UDP-Glc utilization. Follow-up experiments include:

- Substrate specificity assays : Testing UDP-Glc vs. UDP-Kns as glycosyl donors .

- Enzyme kinetics : Measuring KanJ/KanK activity under varying cofactor conditions .

Q. What methodologies ensure reproducibility in transcriptional analysis of kanamycin biosynthesis genes (e.g., kanJ, kanK)?

qRT-PCR protocols include:

- RNA integrity : DNase I-treated RNA verified by spectrophotometry (A260/A280 >1.8) and agarose gel electrophoresis .

- Normalization : 16S rRNA as an internal control, with fold changes calculated via the 2^-ΔΔCT method.

- Biological replicates : Three independent RNA samples per strain, with primers validated for specificity (e.g., JQ1/JQ2 for kanJ) .

Data Analysis and Validation

Q. How are statistical discrepancies in enzyme activity or metabolite yields addressed across experimental replicates?

Q. What computational tools are used to model kanamycin B biosynthesis for strain design?

Genome-scale metabolic models (GEMs) integrate RNA-seq data from overexpression/knockout strains to predict flux distributions. Tools like COBRApy simulate knockout effects, while phylogenetic comparisons of kan clusters guide enzyme engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.